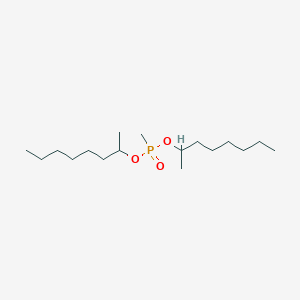
Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a carboxylate ester at the 3rd position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate typically involves the bromination of 1-methyl-1H-indole-3-carboxylate. The process begins with the preparation of 1-methyl-1H-indole-3-carboxylate, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl derivatives .
Aplicaciones Científicas De Investigación
Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparación Con Compuestos Similares
Methyl 7-bromo-1H-indole-3-carboxylate: Lacks the methyl group at the 1st position.
Methyl 1-methyl-1H-indole-3-carboxylate: Lacks the bromine atom at the 7th position.
Methyl 7-chloro-1-methyl-1H-indole-3-carboxylate: Contains a chlorine atom instead of a bromine atom at the 7th position.
Uniqueness: Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate is unique due to the presence of both the bromine atom and the methyl group, which contribute to its distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
276688-76-7 |
|---|---|
Fórmula molecular |
C11H10BrNO2 |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
methyl 7-bromo-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-13-6-8(11(14)15-2)7-4-3-5-9(12)10(7)13/h3-6H,1-2H3 |
Clave InChI |
NHXOACLPWKFIRS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C(=CC=C2)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B12093193.png)



![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)

![[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12093216.png)




![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)


